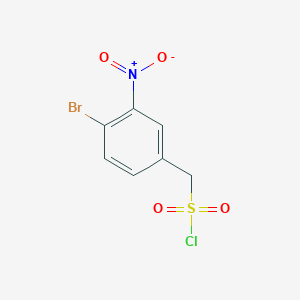
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride is an organic compound with the molecular formula C8H6ClFO3S. This compound is characterized by the presence of a chlorosulfonyl group, a fluorine atom, and a methyl group attached to a benzoyl chloride core. It is commonly used in organic synthesis and has applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride typically involves the chlorosulfonation of 5-fluoro-4-methylbenzoic acid. The reaction is carried out using chlorosulfonic acid (HSO3Cl) as the chlorosulfonating agent. The reaction conditions usually involve heating the mixture to a temperature range of 60-80°C for several hours to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorosulfonyl group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamides, sulfonates, and sulfonyl derivatives.
Hydrolysis: In the presence of water, the compound hydrolyzes to form 5-fluoro-4-methylbenzoic acid and sulfuric acid.
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.
Major Products Formed
Sulfonamides: Formed by the reaction with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Derivatives: Formed by the reaction with thiols.
Scientific Research Applications
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the modification of biomolecules for studying biological processes.
Medicine: It is employed in the development of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride involves the electrophilic nature of the chlorosulfonyl group. This group can react with nucleophiles, leading to the formation of various sulfonyl derivatives. The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used .
Comparison with Similar Compounds
Similar Compounds
- 3-Chlorosulfonyl-4-fluoro-benzoic acid
- 4-Chlorosulfonyl-benzoic acid methyl ester
- 3-Chlorosulfonylbenzoyl chloride
- Chlorosulfonyl isocyanate
Uniqueness
3-(Chlorosulfonyl)-5-fluoro-4-methylbenzoyl chloride is unique due to the presence of both a fluorine atom and a methyl group on the benzoyl chloride core. This combination of functional groups imparts distinct reactivity and properties, making it valuable in specific synthetic applications and research contexts .
Properties
Molecular Formula |
C8H5Cl2FO3S |
|---|---|
Molecular Weight |
271.09 g/mol |
IUPAC Name |
3-chlorosulfonyl-5-fluoro-4-methylbenzoyl chloride |
InChI |
InChI=1S/C8H5Cl2FO3S/c1-4-6(11)2-5(8(9)12)3-7(4)15(10,13)14/h2-3H,1H3 |
InChI Key |
DXGPWTGAJMFBKO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1S(=O)(=O)Cl)C(=O)Cl)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![(1S)-1-[3-(benzyloxy)phenyl]ethan-1-amine](/img/structure/B13256799.png)
![3-[(Pent-3-yn-1-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13256803.png)

![2-[(1-Benzothiophen-7-yl)amino]propan-1-ol](/img/structure/B13256806.png)



![2-[(2-Aminoethyl)(cyclopropyl)amino]ethan-1-ol](/img/structure/B13256837.png)


